molecular formula C11H13F3S B2588864 3,3,3-Trifluoropropyl 2-ethylphenyl sulfide CAS No. 1713163-06-4

3,3,3-Trifluoropropyl 2-ethylphenyl sulfide

Cat. No.: B2588864
CAS No.: 1713163-06-4
M. Wt: 234.28
InChI Key: LFEVIXGJVISDRL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 2-ethylphenyl sulfide is a fluorinated organic sulfide compound intended for research and development applications. Incorporation of fluorine atoms, such as the 3,3,3-trifluoropropyl group, into organic molecules is a common strategy in medicinal and agrochemical research to modulate properties like metabolic stability, lipophilicity, and bioavailability . The sulfide functional group and aromatic system may make this compound a valuable synthetic intermediate for constructing more complex molecules. Researchers can utilize this compound in various exploratory studies, including as a building block in the synthesis of potential pharmacologically active molecules or novel materials. The specific mechanism of action and research value are highly dependent on the application designed by the researcher. Handle with care in a well-ventilated laboratory. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-ethyl-2-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3S/c1-2-9-5-3-4-6-10(9)15-8-7-11(12,13)14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEVIXGJVISDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl 2-ethylphenyl sulfide typically involves the reaction of 2-ethylphenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 2-ethylphenyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfide to thiols or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,3-Trifluoropropyl 2-ethylphenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds and fluorinated molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoropropyl group.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, where its unique chemical properties can enhance performance.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropyl 2-ethylphenyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Trifluoropropyl-Benzamide Derivatives

Compounds such as 4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl) benzamide (compound 4 in ) share the trifluoropropyl group but replace the sulfide linkage with an amide bond. These derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis EthR transcriptional repressors, highlighting the role of the trifluoropropyl group in enhancing binding affinity to hydrophobic enzyme pockets .

Key Differences :

  • Reactivity : Sulfides (e.g., the target compound) are more nucleophilic than amides, making them suitable for alkylation or oxidation reactions.
b) Sulfonamide Derivatives

2-(3,3,3-Trifluoropropyl)-benzenesulfonamide () replaces the sulfide with a sulfonamide group. This modification is critical in agrochemicals like prosulfuron, a sulfonylurea herbicide. Prosulfuron derivatives demonstrate herbicidal activity through acetolactate synthase (ALS) inhibition, leveraging the trifluoropropyl group’s resistance to metabolic degradation .

Comparison Table :

Property 3,3,3-Trifluoropropyl 2-Ethylphenyl Sulfide 2-(3,3,3-Trifluoropropyl)-Benzenesulfonamide
Functional Group Sulfide (-S-) Sulfonamide (-SO₂NH₂)
Molecular Weight ~250–280 g/mol (estimated) 328.3 g/mol (prosulfuron analog)
Key Application Intermediate in synthesis Herbicidal activity
Metabolic Stability Moderate High (due to sulfonamide and CF₃ group)

Reactivity Insights :

  • Sulfides are prone to oxidation, forming sulfoxides or sulfones, which can alter biological activity.
  • Trifluoropropyl groups enhance thermal and chemical stability, as seen in silylation reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (), which improve gas chromatography-mass spectrometry (GC-MS) sensitivity .

Toxicity and Environmental Impact

The trifluoropropyl group influences both toxicity and environmental persistence. For example:

  • Prosulfuron () is classified as Acute Tox. 4 (H302: harmful if swallowed) and poses risks to aquatic life (Aquatic Acute 1, H400) .

This contrasts with non-fluorinated analogs, which degrade more rapidly .

Biological Activity

3,3,3-Trifluoropropyl 2-ethylphenyl sulfide is an organosulfur compound with significant potential in biological applications due to its unique structural features. This compound is characterized by a trifluoropropyl group attached to a 2-ethylphenyl sulfide moiety, which enhances its lipophilicity and potential for interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄F₃S
  • Molecular Weight : 234.28 g/mol
  • Structure : The presence of both trifluoropropyl and 2-ethylphenyl groups contributes to its unique chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes and enabling it to reach intracellular targets. Specific interactions may include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to specific receptors could modulate signal transduction pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Study: Antifungal Activity

A case study examined the antifungal activity of the compound against Candida species. Results indicated that the compound exhibited a concentration-dependent antifungal effect.

Candida SpeciesMIC (µg/mL)
C. albicans8
C. glabrata16

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Antimicrobial Agent : Its efficacy against bacterial and fungal strains positions it as a candidate for developing new antimicrobial therapies.
  • Drug Development : The compound may serve as a scaffold for synthesizing novel drugs with improved pharmacokinetic properties due to its fluorinated structure.
  • Cancer Research : Preliminary studies suggest potential anti-cancer properties that warrant further investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound.

Compound NameBiological ActivityKey Differences
3,3,3-Trifluoropropyl phenyl sulfideModerate antimicrobial activityLacks ethyl substitution
3,3,3-Trifluoropropyl methyl sulfideLimited antimicrobial activitySmaller alkyl group
3,3-Difluoropropyl 2-ethylphenyl sulfideEnhanced lipophilicity but lower potencyFewer fluorine atoms

Q & A

Q. What are the recommended synthetic routes for 3,3,3-trifluoropropyl 2-ethylphenyl sulfide, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, electrochemical fluorination of S-alkyl benzothioate derivatives in Et4_4NF·4HF/CH2_2Cl2_2 can introduce fluorine atoms α to sulfur . Optimizing reaction time, temperature, and stoichiometry of reagents like triethylamine (as a base) or catalysts (e.g., Pd for cross-coupling) is critical. Yield variations (e.g., 60–85%) may arise from competing side reactions, such as oxidation of the sulfide group or incomplete fluorination. Purity can be enhanced via column chromatography or recrystallization using solvents like hexane/ethyl acetate .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : 19F^{19}\text{F} NMR is critical for verifying trifluoropropyl group integrity (δ ~ -60 to -70 ppm). Discrepancies in 1H^{1}\text{H} NMR signals (e.g., splitting patterns for ethylphenyl groups) may arise from rotational isomerism or impurities.
  • GC-MS : Derivatization with silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) improves volatility for trace analysis .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in related fluorinated sulfides (e.g., 3-(3-fluorophenylsulfinyl)benzofuran derivatives) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoropropyl group influence the compound’s reactivity in cross-coupling or oxidation reactions?

The -CF3_3 group increases electrophilicity at the sulfur atom, enhancing susceptibility to nucleophilic attack. In oxidation studies, the sulfide may convert to sulfoxide or sulfone derivatives under controlled conditions (e.g., H2_2O2_2/acetic acid). Computational studies (DFT) can predict reaction pathways, but experimental validation is necessary due to steric effects from the ethylphenyl group .

Q. What are the environmental degradation pathways of this compound, and how do its metabolites compare to structurally related agrochemicals?

Under hydrolytic or photolytic conditions, degradation may yield 2-(3,3,3-trifluoropropyl)benzenesulfonamide (a common metabolite in sulfonylurea herbicides like prosulfuron) . Advanced LC-MS/MS methods with collision-induced dissociation (CID) can identify fragmentation patterns. Comparative studies with prosulfuron (CAS 94125-34-5) suggest similar hydrolysis kinetics but divergent bioaccumulation potential due to the ethylphenyl moiety .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are recommended for long-term use?

Stability studies indicate sensitivity to moisture and light. Store under inert gas (N2_2/Ar) at 2–8°C in amber vials. Silica gel desiccants prevent hydrolysis of the sulfide bond. Degradation products (e.g., sulfonic acids) can be monitored via HPLC with UV detection at 254 nm .

Methodological Considerations

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point, logP)?

  • Melting point : Discrepancies may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify transitions.
  • LogP : Experimental values (e.g., 3.15 for a related trifluoromethyl sulfonate ) may differ from computational predictions (e.g., ClogP). Validate via shake-flask method with octanol/water partitioning .

Q. What strategies optimize regioselectivity in fluorination or functionalization reactions involving this sulfide?

  • Electrochemical fluorination : Use Et4_4NF·4HF as a fluoride source in dichloromethane to favor α-fluorination .
  • Catalytic systems : Pd/ligand combinations (e.g., XPhos) improve selectivity in Suzuki-Miyaura couplings with aryl halides .

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